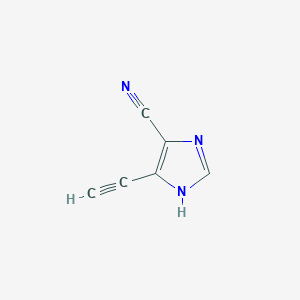

5-Ethynylimidazole-4-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3N3 |

|---|---|

Molecular Weight |

117.11 g/mol |

IUPAC Name |

5-ethynyl-1H-imidazole-4-carbonitrile |

InChI |

InChI=1S/C6H3N3/c1-2-5-6(3-7)9-4-8-5/h1,4H,(H,8,9) |

InChI Key |

XGLWVTWOUNGGLJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(N=CN1)C#N |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation in Research

Mass Spectrometry Techniques for Molecular Formula Confirmation and Adduct Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For 5-Ethynylimidazole-4-carbonitrile (C₆H₃N₃), the exact mass can be calculated and compared with the experimentally determined mass to confirm its identity. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of covalent adducts, for example, between this compound and a biological macromolecule like a protein. If the compound is designed to act as a covalent inhibitor of an enzyme, MALDI-TOF can be used to detect the mass increase of the target protein upon incubation with the compound, thereby confirming the formation of a covalent bond.

Chromatographic and Spectroscopic Methods for Purity Assessment and Isomer Differentiation

Ensuring the purity of a chemical sample is critical for any subsequent application. Chromatographic techniques are central to this process. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile compounds like this compound. By employing a suitable stationary phase (such as a C18 column) and a mobile phase gradient, it is possible to separate the target compound from any impurities or starting materials. The purity is typically determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram.

Furthermore, these chromatographic methods can be coupled with mass spectrometry (LC-MS) to provide both separation and mass identification of the components in a mixture, offering a powerful tool for purity analysis and the identification of any byproducts. In cases where isomeric impurities might be present, the development of specific chromatographic methods is essential for their separation and quantification.

Theoretical and Computational Chemistry Investigations of 5 Ethynylimidazole 4 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and reactivity of organic molecules like 5-Ethynylimidazole-4-carbonitrile. bohrium.comnih.gov DFT methods provide a robust framework for calculating the ground-state electronic energy and electron density of a molecule, from which numerous properties can be derived. youtube.com These calculations are instrumental in predicting molecular geometry, vibrational frequencies, and various electronic properties. bohrium.com

For this compound, DFT calculations can be employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are fundamental for understanding the molecule's three-dimensional conformation. A hypothetical set of optimized bond lengths for this compound, as would be determined by DFT calculations, is presented in Table 1.

| Bond | Calculated Bond Length (Å) |

|---|---|

| C2-N1 | 1.385 |

| N1-C5 | 1.370 |

| C5-C4 | 1.420 |

| C4-N3 | 1.365 |

| N3-C2 | 1.320 |

| C5-C6 (Ethynyl) | 1.430 |

| C6≡C7 (Ethynyl) | 1.210 |

| C4-C8 (Carbonitrile) | 1.440 |

| C8≡N9 (Carbonitrile) | 1.155 |

Furthermore, DFT calculations allow for the computation of global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. acs.orgnih.gov These descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, are derived from the energies of the frontier molecular orbitals. nih.gov These parameters are crucial for predicting how this compound might behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Analysis for Electron Transfer and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electron transfer properties of a molecule. tandfonline.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. acs.org

A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater potential for intramolecular charge transfer. acs.org For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule's structure reveals regions of high electron density (potential for electrophilic attack) and low electron density (potential for nucleophilic attack).

The energies of the HOMO and LUMO, along with the HOMO-LUMO gap, can be calculated using DFT. A hypothetical FMO analysis for this compound is presented in Table 2.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -2.15 |

| HOMO-LUMO Gap (ΔE) (eV) | 4.70 |

| Ionization Potential (I) (eV) | 6.85 |

| Electron Affinity (A) (eV) | 2.15 |

| Global Hardness (η) | 2.35 |

| Global Softness (S) | 0.426 |

| Electronegativity (χ) | 4.50 |

| Electrophilicity Index (ω) | 4.31 |

Molecular Dynamics Simulations for Investigating Ligand-Biomolecule Interactions in Model Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. scielo.br These simulations are particularly valuable for investigating the interactions between a small molecule, such as this compound, and a larger biomolecule, like a protein or nucleic acid. tandfonline.comsns.itacs.org By simulating the dynamic behavior of the ligand-biomolecule complex, MD can provide insights into binding stability, conformational changes, and the key intermolecular interactions that govern binding affinity. mdpi.comnih.gov

In a typical MD simulation of this compound with a model protein, the system would be solvated in a water box and subjected to a set of physical laws governing atomic motion. The simulation would track the trajectory of each atom over a set period, often on the nanosecond to microsecond timescale. tandfonline.com Analysis of these trajectories can reveal important information, such as the root-mean-square deviation (RMSD) of the ligand in the binding site, which indicates the stability of the binding pose.

Furthermore, MD simulations can elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding energy. nih.gov This information is critical for understanding the mechanism of action of potential drug candidates and for guiding the design of more potent and selective inhibitors. A hypothetical summary of interaction analysis from an MD simulation is provided in Table 3.

| Interaction Type | Interacting Residues | Occupancy (%) |

|---|---|---|

| Hydrogen Bond | Imidazole (B134444) N-H with Asp120 | 85.2 |

| Hydrogen Bond | Nitrile N with Arg85 | 65.7 |

| π-π Stacking | Imidazole Ring with Phe150 | 45.3 |

| Hydrophobic | Ethynyl (B1212043) Group with Val65, Leu90 | 78.9 |

Chemical Biology Applications and Mechanistic Biochemical Studies

Investigations into Biochemical Pathway Perturbations by Imidazole (B134444) Nucleoside Analogues

Imidazole nucleoside analogues, such as EICAR, are purine (B94841) antimetabolites that exert significant effects on cellular metabolism by mimicking natural purines. wikipedia.org Their primary mode of action involves the disruption of the de novo purine biosynthesis pathway. nih.govnih.gov This pathway is a multi-step process responsible for producing inosine (B1671953) 5'-monophosphate (IMP), the precursor to both adenosine (B11128) 5'-triphosphate (ATP) and guanosine (B1672433) 5'-triphosphate (GTP), which are essential for DNA, RNA, and energy supply. nih.gov

The central target of EICAR is the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the synthesis of guanine (B1146940) nucleotides: the NAD+-dependent oxidation of IMP to xanthosine (B1684192) 5'-monophosphate (XMP). nih.govpatsnap.com By inhibiting IMPDH, EICAR and its active metabolites cause a severe depletion of the intracellular pool of guanine nucleotides (GMP, GDP, and GTP). asm.org This targeted depletion has wide-ranging consequences beyond halting nucleic acid synthesis. An imbalance in the adenine (B156593) and guanine nucleotide pools can lead to the misregulation of other metabolic pathways, as many enzymes are allosterically regulated by these nucleotides. nih.gov This perturbation of cellular homeostasis is a key factor in the cytostatic and antiviral effects observed with these compounds. nih.govasm.org The antiviral activity of EICAR against flaviviruses, for instance, has been shown to correlate directly with the depletion of intracellular GTP pools. asm.org

Enzyme Inhibition Mechanisms and Kinetics (e.g., Inosine 5'-Monophosphate Dehydrogenase - IMPDH)

The nucleoside analogue EICAR was specifically designed as a mechanism-based inhibitor of IMPDH. nih.govnih.gov Its potent inhibitory activity is central to its biological effects. asm.org To exert its function, EICAR must first be metabolized intracellularly to its active form, EICAR 5'-monophosphate (EICARMP). acs.orgnih.gov This active metabolite is a powerful, irreversible inactivator of IMPDH. acs.orgnih.gov

The inactivation of IMPDH by EICARMP is a well-characterized process that demonstrates differences between enzymes from various species, such as humans and Escherichia coli. acs.orgnih.gov The process is described as irreversible because the inhibitor forms a covalent bond with the enzyme, and activity cannot be restored by simple means like dialysis or denaturation and renaturation. acs.orgnih.gov

For human type II IMPDH, the inactivation follows a two-step mechanism. It begins with the formation of a reversible enzyme-inhibitor complex, which then proceeds to an irreversible covalent modification. acs.orgnih.gov In contrast, the inactivation of E. coli IMPDH by EICARMP is a simpler, single-step reaction. acs.orgnih.gov The natural substrate, IMP, can protect the enzyme from being inactivated by EICARMP, confirming that the inhibitor acts at the substrate-binding site. However, the co-substrate NAD+ offers no such protection. acs.orgnih.gov

Table 1: Kinetic Parameters of IMPDH Inactivation by EICARMP

| Enzyme Source | Mechanism | Ki (μM) | k2 (s-1) | kon (M-1s-1) | Reference |

|---|---|---|---|---|---|

| Human Type II IMPDH | Two-step | 16 | 2.7 x 10-2 | 1.7 x 103 | acs.orgnih.gov |

| E. coli IMPDH | Single-step | N/A | N/A | 1.94 x 104 | acs.orgnih.gov |

The irreversible nature of the inhibition by EICARMP is due to the formation of a stable covalent adduct with a specific amino acid residue in the active site of IMPDH. acs.orgnih.gov Through studies using mass spectrometry, the precise site of this covalent modification has been identified. acs.orgnih.gov

In E. coli IMPDH, EICARMP covalently binds to the cysteine residue at position 305 (Cys-305). acs.orgnih.gov This residue corresponds to Cys-331 in the human type II IMPDH sequence, which is the catalytic cysteine residue that functions as a nucleophile during the normal enzymatic reaction. acs.orgnih.gov The covalent attachment of the inhibitor to this critical cysteine residue permanently blocks the enzyme's catalytic function, leading to its irreversible inactivation. nih.govacs.org This targeted covalent modification has been confirmed in studies with other inhibitors as well, such as 6-Cl-purine ribotide, which forms a covalent adduct with the equivalent cysteine in Mycobacterium thermoresistibile IMPDH. cam.ac.uk

Mechanistic Studies of Antiviral Activity at the Cellular and Enzymatic Levels (e.g., Dengue Virus Replication Inhibition)

The potent inhibition of IMPDH and subsequent depletion of guanine nucleotides form the primary mechanism for the broad-spectrum antiviral activity of imidazole nucleosides like EICAR. nih.govasm.org This mechanism is particularly effective against viruses that rely heavily on the host cell's nucleotide pools for their replication, such as the Dengue virus (DENV). nih.govnih.gov The antiviral effect is not due to direct interaction with viral proteins but rather by creating an intracellular environment that is inhospitable to viral replication. asm.orghksmp.com The antiviral activity of EICAR, its analogue ribavirin, and the specific IMPDH inhibitor mycophenolic acid against flaviviruses has been shown to be directly reversible by the addition of exogenous guanosine, confirming that GTP pool depletion is the key mechanism. asm.org

Structure-activity relationship (SAR) studies have been crucial in optimizing the antiviral potency and selectivity of imidazole-based nucleoside analogues. Research has shown that specific chemical modifications to the imidazole ring and other parts of the molecule can dramatically influence biological activity. nih.govacs.org

For EICAR, the presence of the ethynyl (B1212043) group at the 5-position of the imidazole ring is critical for its potent inhibition of IMPDH and, consequently, its powerful antiviral and cytostatic effects. nih.gov Studies comparing EICAR to its parent compound, AICAR (which lacks the ethynyl group), and other derivatives confirm the importance of this specific alkynyl substituent. nih.gov Further SAR studies on related imidazole compounds have shown that modifications at other positions can also modulate activity. For example, in a series of imidazole-coumarin conjugates, having a hydrogen atom at the N(1) position of the imidazole nucleus was found to be a key factor for increasing potency and selectivity against the Hepatitis C virus. nih.gov

Nucleoside analogues like EICAR are essentially prodrugs that require intracellular activation to become biologically active. researchgate.netnih.gov This activation process typically involves a series of phosphorylation steps, converting the nucleoside into its monophosphate, diphosphate, and ultimately triphosphate forms, catalyzed by cellular kinases. nih.govnih.gov For IMPDH inhibition, the key active metabolite is the 5'-monophosphate (EICARMP). asm.orgnih.gov

For example, S-acyl-2-thioethyl (SATE) and aryloxyphosphoramidate (ProTide) prodrugs of EICAR and its derivatives have been synthesized to enhance anti-Dengue virus activity. nih.gov Studies showed that a SATE prodrug of a 4'-thioEICAR derivative exhibited potent anti-DENV activity comparable to the parent EICAR, demonstrating that this prodrug approach can successfully overcome inefficient intracellular phosphorylation and serve as an effective research strategy to probe viral dependencies. nih.govelsevierpure.com

Research Uncovers No Evidence of 5-Ethynylimidazole-4-carbonitrile as a Chemical Probe in Metabolic Pathway Elucidation

Despite a comprehensive search of scientific literature, no studies have been identified that utilize this compound as a chemical probe for the elucidation of metabolic pathways, including the de novo purine nucleotide biosynthesis pathway.

Extensive database searches were conducted to find research detailing the application of this compound in metabolic studies. These inquiries, however, did not yield any publications or data supporting its use as a tool to investigate metabolic routes. The scientific community has explored various chemical probes for tracking and understanding complex cellular processes like nucleotide synthesis. These often involve molecules that can be metabolically incorporated into biomolecules and subsequently detected. A common strategy involves the use of bioorthogonal functional groups, such as alkynes, that can undergo specific chemical reactions, like click chemistry, for visualization or enrichment.

While other ethynyl-containing nucleoside analogs, such as 5-ethynylcytidine, have been successfully employed to probe RNA and DNA synthesis, there is no corresponding body of research for this compound in the context of purine biosynthesis or any other metabolic pathway.

Furthermore, investigations into inhibitors and intermediates of the purine synthesis pathway did not reveal any mention of this compound. The literature extensively discusses other molecules, such as the related compound 4-aminoimidazole-5-carbonitrile, as a precursor in prebiotic synthesis of purines, but this does not extend to the ethynyl derivative in a metabolic probe context.

Advanced Applications in Materials Science and Catalysis Research

Role as Versatile Building Blocks in the Construction of Complex Organic Molecules

The structural attributes of 5-Ethynylimidazole-4-carbonitrile make it a highly versatile building block in organic synthesis. The presence of the terminal alkyne (ethynyl group) and the nitrile group on the imidazole (B134444) scaffold allows for a wide range of chemical modifications. The imidazole ring itself can participate in various reactions, including N-alkylation and coordination with metal centers.

The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an amine. These transformations open up pathways to a variety of derivatives with different functionalities and properties. For instance, the conversion to a carboxylic acid allows for esterification or amidation reactions, enabling the covalent linking of this compound to other molecules.

The ethynyl (B1212043) group is particularly valuable for its ability to participate in a variety of coupling reactions, most notably the Sonogashira coupling, which allows for the formation of carbon-carbon bonds with aryl or vinyl halides. This reaction is instrumental in the synthesis of complex conjugated systems with potential applications in organic electronics and photonics. Furthermore, the terminal alkyne can undergo hydration to form a methyl ketone, or it can be deprotonated to form an acetylide, which can act as a nucleophile in various addition reactions. The combination of these reactive sites makes this compound a powerful tool for the construction of intricate molecular architectures.

Exploration in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

The terminal alkyne functionality of this compound makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is a stable, aromatic linker that can connect the imidazole core of this compound to a wide array of other molecules, including polymers, biomolecules, and functional materials.

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a robust tool for molecular assembly. The resulting triazole-linked imidazole derivatives have potential applications in medicinal chemistry, where the triazole ring can act as a pharmacophore or a linker between different bioactive moieties. In materials science, this "click" reaction can be used to functionalize surfaces or to create cross-linked polymer networks with tailored properties.

| Reactant 1 | Reactant 2 | Catalyst | Product | Application Area |

| This compound | Organic Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | Medicinal Chemistry, Materials Science |

Potential in Ligand Design for Metal Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The imidazole moiety of this compound contains nitrogen atoms with lone pairs of electrons, making them excellent coordinating sites for a variety of metal ions. This property, combined with the potential for modification at the ethynyl and nitrile positions, makes this compound a promising scaffold for the design of novel ligands for both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , metal complexes of this compound derivatives could be designed to catalyze a range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by introducing different substituents on the imidazole ring or by modifying the ethynyl group. This allows for the optimization of the catalyst's activity and selectivity for a specific reaction. For example, chiral derivatives of this compound could be used to prepare asymmetric catalysts for enantioselective synthesis.

In heterogeneous catalysis , this compound can be used to functionalize solid supports, such as silica (B1680970) or polymers. The resulting materials would have metal-coordinating sites covalently attached to the surface, leading to the formation of robust and recyclable catalysts. The nitrile group could also be utilized to anchor the molecule to a support. These supported catalysts can offer advantages in terms of catalyst separation and reuse, which are crucial for industrial applications.

Integration into Supramolecular Assemblies and Precursors for Advanced Materials

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding (via the imidazole N-H), π-π stacking (via the imidazole and any introduced aromatic rings), and coordination with metal ions, makes it a valuable component for the construction of supramolecular assemblies. These ordered structures, formed through the spontaneous association of molecules, can exhibit unique properties and functions.

For instance, self-assembly of appropriately functionalized this compound derivatives could lead to the formation of gels, liquid crystals, or porous frameworks. The ethynyl group can also be polymerized, either thermally or through catalytic methods, to produce conjugated polymers. These polymers, featuring imidazole and nitrile functionalities, could possess interesting electronic and optical properties, making them potential candidates for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.

Future Research Directions and Unexplored Avenues for 5 Ethynylimidazole 4 Carbonitrile

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The synthesis of functionalized imidazoles is a mature field, yet there is a continuous drive towards greener and more efficient methodologies. researchgate.netresearchgate.net Future research on 5-ethynylimidazole-4-carbonitrile should prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, particularly atom economy. wikipedia.orgprimescholars.com

Current strategies for imidazole (B134444) synthesis often involve multi-component reactions, which are inherently atom-economical as they combine several starting materials into a single product with minimal byproducts. iau.ir Investigating one-pot, multi-component reactions to construct the this compound scaffold from simple, readily available precursors would be a significant advancement. Such an approach would likely involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source, a classic strategy in imidazole synthesis. researchgate.net The challenge will lie in incorporating the ethynyl (B1212043) and carbonitrile functionalities into this scheme, potentially through the use of appropriately substituted building blocks.

Furthermore, exploring alternative, sustainable activation methods could revolutionize the synthesis of this compound. Microwave-assisted organic synthesis (MAOS) and ultrasound-promoted reactions have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various imidazole derivatives. researchgate.net Applying these techniques to the synthesis of this compound could lead to more rapid and environmentally friendly production.

A key aspect of future synthetic research will be to maximize atom economy , a measure of how many atoms from the reactants are incorporated into the final product. wikipedia.orgnih.gov Traditional multi-step syntheses often generate significant chemical waste. By designing cascade reactions, where multiple bond-forming events occur in a single synthetic operation, the step- and atom-economy can be drastically improved. acs.org

Table 1: Potential Starting Materials for Atom-Economical Synthesis

| Starting Material Class | Specific Example | Rationale for Use |

| α-Dicarbonyl Compounds | A suitably protected ethynyl-substituted glyoxal | Provides the C4-C5 bond of the imidazole ring with the ethynyl group at the desired position. |

| Aldehydes | Formaldehyde or a synthetic equivalent | Source of the C2 carbon of the imidazole ring. |

| Ammonia Source | Ammonium acetate | Provides the nitrogen atoms for the imidazole ring. |

| Cyanide Source | A non-toxic cyanide-delivering reagent | For the introduction of the carbonitrile group at C4. |

Comprehensive Mechanistic Elucidation of Biological Interactions at the Atomic Level

The imidazole moiety is known to interact with a variety of biological targets, often acting as a hydrogen bond donor or acceptor, or as a ligand for metal ions in metalloenzymes. nih.govresearchgate.net The specific substituents on the imidazole ring, in this case, the ethynyl and carbonitrile groups, will undoubtedly modulate these interactions. A crucial area of future research will be to understand precisely how this compound interacts with biological macromolecules at the atomic level.

Computational methods, such as molecular docking and density functional theory (DFT) calculations, will be invaluable in predicting potential protein targets and elucidating the binding modes of this compound. nih.govbohrium.com These studies can provide insights into the orientation of the molecule within a protein's active site and identify key interactions, such as hydrogen bonds or π-π stacking, that contribute to binding affinity. For instance, computational studies on other imidazole-containing molecules have successfully predicted their interaction with heme proteins and other enzymes. nih.gov

Experimental validation of these computational predictions will be essential. Techniques like X-ray crystallography of protein-ligand complexes can provide a static, high-resolution picture of the binding interactions. Furthermore, enzyme kinetics studies can reveal the mechanism of inhibition, such as whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. nih.govnih.gov The presence of the ethynyl group also opens up the possibility of covalent inhibition, where the compound forms a permanent bond with its target protein, a mechanism that can be investigated through mass spectrometry-based techniques.

Rational Design of Next-Generation Chemical Probes for Advanced Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The structure of this compound makes it an excellent candidate for development into a versatile chemical probe. The ethynyl group is a key feature, as it can participate in highly efficient and specific bioorthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This would allow for the attachment of reporter tags, such as fluorophores or biotin (B1667282), enabling the visualization and isolation of the compound's biological targets.

Future research should focus on the rational design of probes based on the this compound scaffold. This could involve synthesizing a library of derivatives with different linkers and reporter groups to optimize their properties for specific applications. For example, fluorescent probes could be developed for imaging the localization of the compound within living cells. rsc.orgrsc.org

Moreover, the imidazole-4-carbonitrile core itself may possess intrinsic optical properties that could be exploited. Some imidazole derivatives are known to be fluorescent, and their emission properties can be sensitive to their local environment or to binding events. bohrium.com Investigating the photophysical properties of this compound and its derivatives could lead to the development of "turn-on" or "turn-off" fluorescent probes that signal their interaction with a target molecule.

Table 2: Potential Applications of this compound-Based Chemical Probes

| Probe Type | Application | Rationale |

| Activity-Based Probe | Target identification and validation | The ethynyl group can potentially react with active site residues of specific enzymes. |

| Fluorescent Probe | Cellular imaging | The imidazole core may be inherently fluorescent, or a fluorophore can be attached via the ethynyl group. |

| Affinity-Based Probe | Target pulldown and identification | A biotin tag can be attached via the ethynyl group to isolate binding partners from cell lysates. |

Exploration in Emerging Fields of Chemical Synthesis, Materials Science, and Nanotechnology

The unique combination of functional groups in this compound suggests its potential utility beyond medicinal chemistry, in fields such as materials science and nanotechnology.

In materials science, imidazole-based polymers are being explored for their thermal stability and ionic conductivity. numberanalytics.com The ethynyl group of this compound could serve as a monomer for polymerization reactions, leading to novel polymers with interesting electronic and physical properties. The presence of the nitrile group could further enhance these properties and provide a site for post-polymerization modification.

Functionalized surfaces are another area of interest. Imidazole-containing compounds can be used to modify surfaces for applications in catalysis and sensing. numberanalytics.com this compound could be anchored to surfaces via its ethynyl group, creating a platform for the coordination of metal catalysts or for the development of novel sensors.

In the realm of nanotechnology, the ability of imidazoles to interact with metal ions could be exploited for the synthesis of novel nanomaterials. For example, the compound could act as a capping agent or a structure-directing agent in the synthesis of metal nanoparticles, influencing their size, shape, and catalytic activity. Furthermore, imidazole derivatives are being investigated for their potential in CO2 capture, an application where the specific electronic properties of this compound could prove advantageous. numberanalytics.com

Future research in these areas would involve the synthesis and characterization of new materials derived from this compound and the evaluation of their performance in various applications, from catalysis to environmental remediation.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-Ethynylimidazole-4-carbonitrile, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via multicomponent reactions involving aldehydes, malononitrile, and amines under catalytic conditions. For example, ionic liquids like [bmim][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate) enable efficient one-pot synthesis at 80°C with high yields (93%) . Optimization should focus on solvent selection (e.g., ethanol for crystallization), stoichiometric ratios (1:1:1 molar ratios), and catalyst recyclability (e.g., Fe3O4@SiO2@Vanillin nanoparticles for green synthesis) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

- Methodology :

- NMR : Analyze and spectra for characteristic signals: imidazole protons (δ 7.5–8.5 ppm), ethynyl protons (δ 2.5–3.5 ppm), and nitrile carbons (δ 115–120 ppm) .

- IR : Identify nitrile stretches (~2200 cm) and imidazole ring vibrations (1600–1500 cm) .

- X-ray crystallography : Refine H-atom positions using riding models (N–H = 0.86 Å, C–H = 0.93–0.96 Å) for single-crystal structures .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodology : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the nitrile group. Monitor for decomposition via HPLC, particularly under humid or acidic conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and Fukui indices. The ethynyl group’s electron-deficient nature enhances susceptibility to nucleophilic attack at the β-carbon, while the nitrile group stabilizes intermediates via conjugation . Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates with varying nucleophiles).

Q. What strategies resolve contradictions in reported bioactivity data for imidazole-carbonitrile derivatives?

- Methodology :

- Data triangulation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell-based viability tests) to distinguish direct effects from off-target interactions .

- Batch variability analysis : Test compound purity (≥97% by HPLC) and confirm stereochemical consistency (if applicable) using chiral chromatography .

- Meta-analysis : Evaluate literature for common confounding factors (e.g., solvent polarity in solubility studies) .

Q. How can synthetic pathways be modified to improve regioselectivity in derivatives of this compound?

- Methodology :

- Protecting groups : Temporarily block the ethynyl group with trimethylsilyl (TMS) to direct electrophilic substitution to the imidazole ring .

- Catalytic control : Use palladium catalysts for Sonogashira coupling to selectively functionalize the ethynyl moiety without altering the nitrile .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic addition at the nitrile, while nonpolar solvents (e.g., toluene) stabilize ethynyl intermediates .

Q. What experimental designs are optimal for studying the compound’s photophysical properties (e.g., fluorescence)?

- Methodology :

- Time-resolved spectroscopy : Measure fluorescence lifetime using time-correlated single-photon counting (TCSPC) to assess excited-state dynamics .

- Solvatochromism studies : Correlate emission maxima with solvent polarity (e.g., Lippert-Mataga plots) to probe charge-transfer transitions .

- Concentration-dependent quenching : Identify aggregation-induced emission (AIE) or self-absorption artifacts by varying concentrations (10–10 M) .

Methodological Notes

- Data presentation : Include raw spectral data in appendices and processed results (e.g., kinetic plots) in the main text to maintain clarity .

- Ethical compliance : Adhere to safety protocols (gloves, fume hoods) when handling nitriles due to potential cyanide release .

- Unresolved questions : Prioritize studies on the compound’s environmental fate (e.g., biodegradation pathways) and long-term stability in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.